1-(Pyrimidin-5-yl)cyclopropan-1-amine

Description

Overview of Cyclopropylamine (B47189) Scaffolds in Drug Discovery

Cyclopropylamine scaffolds, characterized by the presence of a three-membered carbon ring attached to an amino group, are of significant interest in the field of drug discovery. longdom.org The unique structural and electronic properties of the cyclopropane (B1198618) ring impart a range of desirable attributes to drug molecules. researchgate.netresearchgate.net

Furthermore, the introduction of a cyclopropyl (B3062369) group can modulate a compound's physicochemical properties, such as lipophilicity and pKa, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org Research has shown that the cyclopropyl fragment can enhance potency, reduce off-target effects, increase brain permeability, and decrease plasma clearance. researchgate.netacs.org These multifaceted contributions have led to the incorporation of cyclopropylamine scaffolds in a wide array of therapeutic agents, including those targeting cancer, infectious diseases, and neurological disorders. researchgate.netnih.gov

Significance of Pyrimidine (B1678525) Motifs in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in medicinal chemistry. nih.govarabjchem.org Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its biological importance. researchgate.net This inherent biocompatibility allows pyrimidine-containing compounds to readily interact with biological macromolecules such as enzymes and receptors. nih.gov

In the context of drug design, the pyrimidine motif offers several advantages. The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets. nih.gov The aromatic nature of the ring also allows for π-π stacking interactions, further enhancing binding affinity. The pyrimidine scaffold is a versatile platform that can be readily functionalized at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological activity. bohrium.com

The broad utility of the pyrimidine motif is evidenced by its presence in a diverse range of FDA-approved drugs with activities spanning anticancer, antiviral, antibacterial, and anti-inflammatory applications. nih.govresearchgate.netmdpi.com The continued exploration of pyrimidine derivatives remains a highly active area of research in the quest for novel therapeutic agents. nih.gov

Chemical Identity and Significance of 1-(Pyrimidin-5-yl)cyclopropan-1-amine as a Heterocyclic Building Block

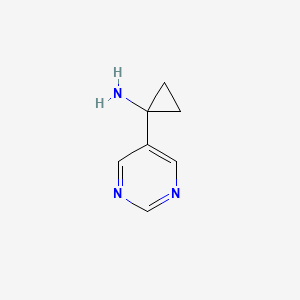

This compound emerges as a noteworthy heterocyclic building block by virtue of its unique molecular architecture, which combines the desirable features of both cyclopropylamine and pyrimidine moieties. Its chemical structure consists of a cyclopropane ring substituted with an amine group and a pyrimidin-5-yl group.

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. cymitquimica.com The presence of the reactive amine group on the cyclopropane ring, coupled with the versatile pyrimidine ring, provides multiple points for chemical modification, allowing for the construction of diverse compound libraries. The rigid cyclopropyl linker serves to orient the pyrimidine ring in a defined spatial arrangement, which can be advantageous for probing interactions with specific binding pockets in biological targets. The strategic use of this compound as a building block enables the systematic exploration of chemical space in the pursuit of new and improved therapeutic agents. enamine.net

| Property | Value |

| Molecular Formula | C₇H₉N₃ |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-5-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(1-2-7)6-3-9-5-10-4-6/h3-5H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESTUDCSHJWAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformation Pathways of 1 Pyrimidin 5 Yl Cyclopropan 1 Amine

Reactivity of the Cyclopropane (B1198618) Ring

The three-membered cyclopropane ring is a prevalent structural motif in medicinal chemistry, valued for its ability to confer conformational rigidity and metabolic stability. digitellinc.comresearchgate.net Its reactivity is fundamentally influenced by significant ring strain and the electronic properties of its substituents. researchgate.netnih.gov

The defining characteristic of the cyclopropane ring is its inherent strain energy, which can exceed 100 kJ/mol. nih.gov This strain makes the C-C bonds weaker and more reactive than those in acyclic alkanes, effectively rendering the molecule "spring-loaded" for ring-opening reactions. researchgate.net

In 1-(Pyrimidin-5-yl)cyclopropan-1-amine, the pyrimidine (B1678525) ring acts as an electron-withdrawing group, while the amine group serves as an electron donor. This "donor-acceptor" arrangement polarizes the cyclopropane ring, enhancing its electrophilic character and activating it for reactions with nucleophiles. nih.govresearchgate.net The cyclopropyl (B3062369) group can become highly electrophilic, enabling it to react with biological nucleophiles such as amino acids or nucleotides. researchgate.net Furthermore, activation can be achieved using Brønsted acids, which protonate a substituent or the ring itself, facilitating cleavage of a C-C bond. researchgate.netresearchgate.net

A primary transformation pathway for donor-acceptor cyclopropanes is nucleophilic ring-opening. researchgate.net The polarization of the C1-C2 bond in such systems not only increases reactivity but also directs the nucleophilic attack to a specific carbon atom. nih.gov For this compound, the donor amine and acceptor pyrimidine groups make it an ideal substrate for these transformations. This process allows for 1,3-difunctionalization, where the nucleophile adds to one carbon and a subsequent electrophile adds to the other carbon of the cleaved bond. researchgate.net A variety of nucleophiles can be employed in these reactions, leading to a diverse range of acyclic products. nih.govresearchgate.net

| Nucleophile Class | Example Nucleophile | Potential Product Type | Reference |

|---|---|---|---|

| Heteroatomic Nucleophiles | Thiophenolates | Methylene-extended Michael adducts | nih.gov |

| Arenes | 1,3,5-Trimethoxybenzene | γ-Aryl amines | researchgate.net |

| Heterocycles | Indoles | γ-Indolyl amines | researchgate.net |

| Alcohols | Methanol | γ-Alkoxy amines | researchgate.net |

| Nitrogen Nucleophiles | Sodium Azide (B81097) (NaN₃) | γ-Azido amines | researchgate.net |

While ring-opening is a major pathway, functionalization can also occur while preserving the cyclopropane core. Methodologies for the synthesis of related structures, such as pyrimidinyl cyclopropane carboxylic acids, demonstrate that transformations can be performed on substituents attached to the ring without disrupting it. acs.org For instance, a common synthetic route involves the cyclopropanation of a vinylpyrimidine, followed by chemical modification of an ester group on the cyclopropane ring. acs.org Chemoenzymatic strategies have also been developed for the diversification of cyclopropyl ketones, allowing for reactions like α-alkylation and α-fluorination, which introduce new functional groups adjacent to the three-membered ring. nih.gov These examples suggest that the cyclopropane moiety in this compound can serve as a stable scaffold for further chemical elaboration.

Reactivity of the Primary Amine Group

The primary amine group (-NH₂) is a crucial functional handle, providing a site for a wide array of chemical modifications through its inherent nucleophilicity.

Primary amines are effective nucleophiles in a broad range of organic reactions. masterorganicchemistry.com Their reactivity generally correlates with their basicity, with primary amines being more nucleophilic than ammonia (B1221849) but less so than secondary amines. masterorganicchemistry.com The amine in this compound can participate in nucleophilic substitution and addition reactions. For example, it can react with electrophiles such as alkyl halides or epoxides. The electron-withdrawing nature of the adjacent pyrimidine ring may slightly attenuate the nucleophilicity of the amine compared to a simple alkylamine, but significant reactivity is retained. In the broader class of aminopyrimidines, the amino group is known to act as a nucleophile in cyclization and rearrangement reactions. rsc.orgdrugbank.com

The primary amine is readily derivatized to introduce new functionalities and build more complex molecules. Amidation, the reaction with a carboxylic acid or its derivative to form an amide bond, is one of the most common and robust transformations. nih.gov This reaction is frequently employed in medicinal chemistry to generate libraries of compounds for biological screening. nih.gov Other important derivatizations include reaction with aldehydes or ketones to form imines (which can be subsequently reduced in a process known as reductive amination), sulfonylation to form sulfonamides, and carbamoylation to form ureas or carbamates. The amine can also be protected, for instance as a tert-butyl carbamate (B1207046) (Boc), to allow for selective reaction at other sites on the molecule. nih.gov

| Reaction Type | Reagent Class | Example Reagent | Product Type | Reference |

|---|---|---|---|---|

| Amidation | Carboxylic Acid + Coupling Agent | R-COOH + HATU/DIPEA | Amide | nih.gov |

| Amidation | Acid Chloride | R-COCl | Amide | researchgate.net |

| Sulfonylation | Sulfonyl Chloride | R-SO₂Cl | Sulfonamide | |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | R-CHO + NaBH(OAc)₃ | Secondary Amine | |

| Carbamoylation | Isocyanate | R-NCO | Urea (B33335) | |

| Protection | Chloroformate / Dicarbonate | Boc₂O (Di-tert-butyl dicarbonate) | Carbamate (Boc-protected amine) | nih.gov |

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring is a π-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property dictates its reactivity, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially at the carbon atoms adjacent to the nitrogen atoms (positions 2, 4, and 6). semanticscholar.org The presence of the 1-aminocyclopropyl group at the C-5 position, which acts as an electron-donating group (EDG) through the nitrogen lone pair, modulates this intrinsic reactivity.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, providing a versatile method for introducing a wide array of functional groups. nih.gov This reactivity is most pronounced at the C-2, C-4, and C-6 positions, particularly when they are substituted with a good leaving group, such as a halogen. In the context of this compound, if a leaving group were present at these positions, SNAr would be a viable pathway for further functionalization. The electron-donating nature of the C-5 substituent would slightly decrease the rate of nucleophilic attack compared to a pyrimidine bearing an electron-withdrawing group, but the reaction remains a fundamental transformation for this class of compounds. For instance, the displacement of chlorine atoms on pyrimidine rings by various amines is a common strategy in the synthesis of kinase inhibitors. semanticscholar.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Core Note: These are general examples illustrating the reactivity of the pyrimidine scaffold and are not specific to this compound.

| Starting Material | Nucleophile | Conditions | Product Type |

| 2,4,5-Trichloropyrimidine | Aniline derivative | N,N-Diisopropylethylamine (DIPEA), isopropanol | 4-Anilino-2,5-dichloropyrimidine derivative |

| 4-Chloro-5-iodopyrimidine derivative | Aromatic amine | N/A | 4-(Arylamino)-5-iodopyrimidine derivative |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary amine | Mild conditions | 4,6-Bis(alkylamino)-5-nitropyrimidine |

Electrophilic Aromatic Substitution:

Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its π-deficient character. When such reactions do occur, they are directed to the C-5 position, which is the most electron-rich carbon. Since the title compound is already substituted at C-5, further electrophilic attack on the pyrimidine ring is highly unlikely and not a common synthetic strategy. The activating effect of the C-5 amino group is insufficient to overcome the strong deactivating effect of the two ring nitrogens at other positions (C-2, C-4, C-6).

Beyond direct substitution, the pyrimidine core of this compound analogs can be modified through modern synthetic methods, typically involving the introduction of a reactive handle like a halogen.

Metal-Catalyzed Cross-Coupling Reactions:

Halogenated derivatives of 5-substituted pyrimidines are valuable intermediates for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig (for C-N bond formation with amines) are powerful tools for elaborating the pyrimidine scaffold. nih.gov These reactions provide access to a vast chemical space, enabling the synthesis of complex molecules with diverse functionalities.

Directed C-H Functionalization:

Direct C-H functionalization offers an alternative, more atom-economical approach to modifying the pyrimidine ring. Regioselective metalation using specialized bases can create an organometallic intermediate that can then be trapped with an electrophile. For example, studies on pyrimidine itself have shown that hindered bases like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve highly regioselective zincation at the C-2 position. nih.gov While the directing effect of the C-5 substituent in this compound would need to be specifically evaluated, this methodology represents a potential pathway for modification at the more acidic C-2 proton.

Table 2: Potential Structural Modification Pathways for Halogenated Pyrimidine Cores Note: These are general examples illustrating potential modifications of the pyrimidine scaffold.

| Reaction Type | Reagents | Bond Formed | Position(s) Modified |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | C-C | 2, 4, or 6 |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | C-C (sp) | 2, 4, or 6 |

| Buchwald-Hartwig | Amine, Pd catalyst, base | C-N | 2, 4, or 6 |

| Directed Metalation | TMPZnCl·LiCl, then electrophile (e.g., I₂) | C-C, C-I | Primarily 2 |

Chemo- and Regioselective Transformations

Controlling selectivity is crucial when transforming a multifunctional molecule like this compound. Both chemoselectivity (differentiating between reactive sites) and regioselectivity (differentiating between positions on the ring) must be considered.

Chemoselectivity:

The primary challenge in the chemistry of this compound is the presence of two distinct nucleophilic sites: the exocyclic primary amine and the pyrimidine ring nitrogens. The primary amine on the cyclopropyl group is significantly more nucleophilic than the ring nitrogens. Consequently, reactions with electrophiles such as acyl chlorides or alkyl halides would overwhelmingly occur on the exocyclic amine. To achieve transformations on the pyrimidine ring, protection of the cyclopropylamine (B47189) group (e.g., as a carbamate) is often a necessary first step.

Regioselectivity:

For reactions occurring on the pyrimidine ring itself, regioselectivity is dictated by the electronic nature of the heterocycle.

Nucleophilic Attack: As discussed, nucleophilic aromatic substitution is highly regioselective for the electron-deficient C-2, C-4, and C-6 positions, contingent on the presence of a suitable leaving group.

C-H Functionalization: Directed metalation strategies have shown high regioselectivity for the C-2 position of the parent pyrimidine, which is often the most acidic site. nih.gov The development of regioselective methods for functionalizing substituted pyrimidines remains an active area of research, with outcomes dependent on the specific directing groups and reagents employed. mdpi.comresearchgate.net The synthesis of specific isomers, such as 1,5-disubstituted triazole derivatives of pyrimidine nucleobases, highlights the ability to achieve high regioselectivity through careful choice of catalysts and reaction conditions. mdpi.com

Iv. Advanced Spectroscopic Characterization and Quantum Chemical Investigations of 1 Pyrimidin 5 Yl Cyclopropan 1 Amine

Spectroscopic Techniques for Structural Elucidation

The molecular structure of 1-(Pyrimidin-5-yl)cyclopropan-1-amine is methodically unraveled using a suite of spectroscopic techniques. Each method provides unique and complementary information, leading to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the pyrimidine (B1678525) ring, the cyclopropane (B1198618) ring, and the amine group. The pyrimidine ring protons at positions 2, 4, and 6 would appear in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms. The proton at C2 would likely be the most downfield singlet, while the protons at C4 and C6 would also appear as singlets. The four protons of the cyclopropane ring are diastereotopic and are expected to resonate as complex multiplets in the upfield region, characteristic of strained ring systems. chemicalbook.com The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet; its chemical shift can be variable and is sensitive to solvent, concentration, and temperature. docbrown.info The integration of these signals would correspond to a proton ratio of 1:2:4:2 for the C2-H, C4/C6-H, cyclopropyl-CH₂, and -NH₂ protons, respectively.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Six distinct signals are anticipated: three for the pyrimidine ring carbons, two for the cyclopropane ring carbons (the quaternary C1 and the two equivalent CH₂ groups), and one for the amine-bearing carbon. The pyrimidine carbons would resonate in the range of δ 140-160 ppm. The quaternary carbon of the cyclopropane ring attached to the pyrimidine ring and the amine group would be found further downfield compared to the methylene (B1212753) carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C2-H | ~9.0 (singlet) | ~158 |

| Pyrimidine C4-H, C6-H | ~8.7 (singlet) | ~155 |

| Pyrimidine C5 | - | ~120 |

| Cyclopropane C1 | - | ~40 |

| Cyclopropane CH₂ | ~1.0-1.5 (multiplets) | ~15 |

| Amine NH₂ | ~1.5-3.0 (broad singlet) | - |

Note: Predicted values are based on typical ranges for similar functional groups and molecular fragments.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

The primary amine group (-NH₂) would exhibit characteristic N-H stretching vibrations, typically appearing as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. nist.gov The C-H stretching vibrations of the pyrimidine ring would be observed around 3000-3100 cm⁻¹, while the C-H stretches of the cyclopropane ring would appear just below 3000 cm⁻¹. nih.gov The spectrum would also feature characteristic absorptions for the pyrimidine ring, including C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net The N-H bending vibration of the amine group is expected around 1590-1650 cm⁻¹. mdpi.com

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyrimidine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Cyclopropane Ring | 2900 - 3000 |

| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1650 |

| N-H Bend | Primary Amine | 1590 - 1650 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight and to study the fragmentation pattern of the compound, further confirming its structure. In electrospray ionization (ESI) positive mode, this compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the unambiguous determination of its elemental formula (C₈H₁₀N₃). acs.org

The fragmentation pattern observed in the MS/MS spectrum would be consistent with the proposed structure. Common fragmentation pathways would likely involve the cleavage of the cyclopropyl-amine bond or fragmentation of the pyrimidine ring, yielding characteristic daughter ions that help to piece together the molecular structure. arkat-usa.orgresearchgate.net

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amine and pyrimidine nitrogen atoms. mdpi.com Such an analysis would provide unequivocal proof of the molecular structure and conformation of this compound in the solid phase. rsc.org

Quantum Chemical Calculations and Molecular Modeling

To complement experimental data, quantum chemical calculations are performed to investigate the molecule's geometric and electronic properties. These computational methods provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical systems with high accuracy. samipubco.com Using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, the geometry of this compound can be optimized to find its lowest energy conformation. nih.gov

These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. ijcce.ac.ir Furthermore, DFT allows for the calculation of the molecule's electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com The distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich and electron-deficient regions of the molecule, providing further insight into its reactivity. nih.gov

Table 3: Information Obtainable from DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and the most stable 3D structure. |

| HOMO/LUMO Energies | Determines the electronic energy gap, indicating chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom in the molecule. |

| Theoretical Vibrational Frequencies | Correlates with and aids in the assignment of experimental FT-IR spectra. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity and electronic properties of molecules. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. joaquinbarroso.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and less stable. This energy gap is also instrumental in understanding the electronic transitions and UV-Vis absorption spectra of a molecule. youtube.com

For this compound, theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies of the HOMO and LUMO. These calculations reveal the distribution of electron density in these frontier orbitals, highlighting the regions of the molecule most likely to participate in chemical reactions. The pyrimidine ring, with its nitrogen heteroatoms, and the amine group on the cyclopropane ring are expected to be significant contributors to the frontier orbitals due to the presence of lone pair electrons and π-systems.

The analysis of the HOMO and LUMO compositions for this compound would likely show that the HOMO is localized on the more electron-rich parts of the molecule, such as the amine group and potentially the pyrimidine ring, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient regions, primarily the pyrimidine ring, indicating its susceptibility to nucleophilic attack.

Table 1: Theoretical Frontier Orbital Energies and Related Parameters for this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The values presented in this table are illustrative and would need to be determined through specific quantum chemical calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different potential values, providing a clear picture of the charge landscape. researchgate.net

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and are therefore susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on electronegative atoms like nitrogen and oxygen. Conversely, blue and green colors represent regions of positive electrostatic potential, which are electron-deficient and thus prone to nucleophilic attack. researchgate.net These regions are usually found around hydrogen atoms, particularly those attached to electronegative atoms.

For this compound, an MEP map would likely reveal several key features:

Negative Potential: The nitrogen atoms of the pyrimidine ring and the nitrogen atom of the amine group would be expected to show regions of strong negative potential (red/yellow) due to their lone pairs of electrons. These sites would be the primary targets for electrophiles.

Positive Potential: The hydrogen atoms of the amine group and the hydrogen atoms attached to the cyclopropane and pyrimidine rings would exhibit positive potential (blue/green), making them susceptible to interaction with nucleophiles. researchgate.net

The MEP analysis provides a more intuitive and comprehensive picture of the molecule's reactivity compared to simply considering atomic charges. It helps in understanding intermolecular interactions, such as hydrogen bonding and drug-receptor interactions. nih.gov

Conformational Analysis and Molecular Dynamics (MD) Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds between the cyclopropane ring and the pyrimidine ring, and around the amine group, multiple conformations with different energies are possible. Identifying the most stable conformer (the one with the lowest energy) is crucial as it represents the most populated state of the molecule and often dictates its biological activity and physical properties.

Molecular Dynamics (MD) simulations provide a powerful computational method to explore the conformational landscape of a molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing the dynamic behavior of the molecule, including conformational changes. mdpi.com These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to mimic physiological conditions.

For this compound, MD simulations could be used to:

Identify the most stable conformers and their relative populations. wustl.edu

Determine the energy barriers for rotation around key single bonds.

Analyze the flexibility of different parts of the molecule. nih.gov

Study the interactions of the molecule with solvent molecules.

The results of conformational analysis and MD simulations are essential for understanding the three-dimensional structure of the molecule, which is a key determinant of its interaction with biological targets.

Table 2: Illustrative Conformational Energy Profile for this compound

| Conformer | Dihedral Angle (Pyrimidine-Cyclopropane) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 30° | 0.0 | 75 |

| 2 | 150° | 1.2 | 20 |

| 3 | -90° | 2.5 | 5 |

Note: This table presents hypothetical data to illustrate the type of information obtained from conformational analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. researchgate.net It provides a localized picture of the electronic structure of a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). researchgate.net

A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

For this compound, NBO analysis can provide valuable insights into:

The nature of the chemical bonds (e.g., hybridization of atomic orbitals). bibliotekanauki.pl

The distribution of electron density and atomic charges.

Intramolecular charge transfer interactions. For example, it can reveal the delocalization of the lone pair electrons from the nitrogen atoms of the pyrimidine ring and the amine group into antibonding orbitals of adjacent bonds.

The stability of the molecule arising from these hyperconjugative interactions. acadpubl.eu

NBO analysis helps to rationalize the observed geometry, stability, and reactivity of the molecule based on its electronic structure.

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N(amine) | σ(C-C) cyclopropane | 2.5 |

| π(C=N) pyrimidine | π(C=C) pyrimidine | 15.8 |

| σ(C-H) cyclopropane | σ*(C-N) pyrimidine | 0.8 |

Note: This table contains hypothetical data to illustrate the results of an NBO analysis.

Theoretical Predictions of Chemical Reactivity Parameters (e.g., Ionization Potential, Chemical Hardness)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be used to predict a range of global chemical reactivity descriptors. These parameters provide quantitative measures of a molecule's reactivity and are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

Key chemical reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. A lower ionization potential indicates that the molecule is a better electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. A higher electron affinity suggests the molecule is a better electron acceptor.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive. mdpi.com

Electronegativity (χ): The power of an atom or group of atoms to attract electrons. It is calculated as χ = -μ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ2 / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These theoretical parameters provide a framework for understanding and predicting the chemical behavior of this compound in various chemical reactions.

Table 4: Illustrative Theoretical Chemical Reactivity Parameters for this compound

| Parameter | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Electronegativity (χ) | -μ | 3.85 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 2.79 eV |

Note: The values in this table are calculated based on the illustrative HOMO and LUMO energies from Table 1.

V. Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications of 1 Pyrimidin 5 Yl Cyclopropan 1 Amine Derivatives

Cyclopropane (B1198618) and Pyrimidine (B1678525) Scaffolds as Privileged Structures in Drug Discovery

Both cyclopropane and pyrimidine rings are considered "privileged structures" in medicinal chemistry. This designation is attributed to their frequent appearance in a variety of bioactive compounds and their ability to interact with multiple biological targets. The incorporation of these scaffolds into drug candidates can significantly enhance their pharmacological properties. nih.govpsu.edumdpi.com

The cyclopropane ring, a three-membered carbocycle, is a key pharmacophore found in numerous pharmaceuticals and bioactive natural products. nih.gov Its unique structural and electronic properties, including conformational rigidity and enhanced pi-character of its C-C bonds, contribute to improved metabolic stability, target specificity, and binding affinity. researchgate.netnih.gov The rigid nature of the cyclopropane ring helps to lock the molecule into a specific conformation, which can be entropically favorable for binding to a biological target. researchgate.netacs.org

Similarly, the pyrimidine ring is a fundamental component of nucleobases (cytosine, thymine, and uracil) and is a prevalent scaffold in a wide array of approved drugs. nih.govnih.govpharmablock.com The pyrimidine nucleus is synthetically versatile, allowing for the introduction of various substituents to modulate the compound's biological activity. nih.govresearchgate.net Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems further enhances its utility in drug design. nih.govmdpi.com

The combination of these two privileged scaffolds in 1-(Pyrimidin-5-yl)cyclopropan-1-amine creates a molecule with significant potential for the development of novel therapeutic agents.

Role of the Cyclopropylamine (B47189) Moiety in Enhancing Biological Activity

The cyclopropylamine moiety is a crucial structural feature that imparts significant advantages in drug design. Its presence can lead to enhanced potency, improved pharmacokinetic properties, and reduced off-target effects. nbinno.comlongdom.org This is largely due to its unique conformational properties and its utility in bioisosteric replacement strategies.

The three-membered ring of cyclopropane introduces significant conformational restraint. researchgate.netresearchgate.net This rigidity reduces the number of accessible conformations of the molecule, which can lead to a more favorable binding entropy when interacting with a biological target. researchgate.netacs.org By locking the orientation of the amine group relative to the pyrimidine ring, the cyclopropylamine moiety presents a well-defined three-dimensional structure to the target protein. This precise spatial arrangement can lead to more specific and higher-affinity interactions. acs.org

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to optimize drug candidates. nih.govprinceton.edu The cyclopropyl (B3062369) group can serve as a bioisostere for other small alkyl groups or even unsaturated moieties. For instance, it can mimic the steric and electronic properties of a tert-butyl group or a vinyl group. enamine.netdomainex.co.uk

The cyclopropylamine moiety itself can be considered a bioisosteric replacement for other functional groups. Its introduction into a molecule can alter properties such as lipophilicity, solubility, and basicity in a predictable manner, allowing for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties. nbinno.com

| Bioisosteric Replacement | Original Group | Advantage of Cyclopropylamine | Reference |

| Increased Potency | Isopropylamine | Enhanced binding affinity due to rigid conformation | researchgate.net |

| Improved Metabolic Stability | Ethylamine | Resistance to enzymatic degradation | acs.org |

| Altered Lipophilicity | Phenylamine | Fine-tuning of solubility and membrane permeability | nbinno.com |

Influence of the Pyrimidine Ring on Pharmacological Profiles

The pyrimidine ring is not merely a passive scaffold; it actively contributes to the pharmacological profile of this compound derivatives. Its electronic properties and the potential for substitution allow for the modulation of biological activity and the optimization of pharmacokinetic parameters. mdpi.comnih.govresearchgate.netnih.govresearchgate.netcambridgemedchemconsulting.comjuniperpublishers.comacs.orgmdpi.com

For example, the addition of electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring, influencing its interaction with target proteins. juniperpublishers.com Steric bulk can also be modulated to probe the size and shape of the binding pocket.

| Substitution on Pyrimidine Ring | Observed Effect on Biological Activity | Example Target Class | Reference |

| Halogen (e.g., -Cl, -F) | Increased potency | Kinases, Demethylases | nih.govnih.gov |

| Small Alkyl (e.g., -CH3) | Enhanced selectivity | Various enzymes | mdpi.com |

| Amino (-NH2) or Substituted Amines | Improved solubility and cell permeability | Kinases | nih.gov |

| Methoxy (-OCH3) | Altered metabolic profile | Various receptors | nih.gov |

In addition to its intrinsic properties, the pyrimidine ring can serve as a bioisostere for other aromatic systems, such as a phenyl or pyridine ring. nih.govcambridgemedchemconsulting.commdpi.com This substitution can be advantageous for several reasons. The introduction of nitrogen atoms into the aromatic ring can alter its polarity and reduce its susceptibility to cytochrome P450-mediated metabolism, a common pathway for drug degradation. cambridgemedchemconsulting.com This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

Structure-Activity Relationship Principles for Hybrid Cyclopropane-Pyrimidine Derivatives

The potency and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on both the pyrimidine ring and other parts of the molecule. Research on analogous pyrimidine-based inhibitors has provided key insights into these relationships.

Substitutions at the C-5 position of the pyrimidine ring can significantly influence kinase inhibition. The electronic and steric properties of these substituents play a role in determining both the potency and selectivity of the compounds. For instance, in a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the introduction of chloro, bromo, and methyl groups at the C-5 position resulted in varying selectivity profiles, which was attributed to their different electronic properties despite their similar sizes cardiff.ac.uk.

The following interactive table illustrates a representative SAR for a hypothetical series of this compound derivatives targeting a specific kinase, based on established principles from related pyrimidine inhibitors.

| Compound ID | R1 (Pyrimidine C2) | R2 (Pyrimidine C4) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |

| 1a | -H | -NH₂ | 500 | 1000 | 2 |

| 1b | -Cl | -NH₂ | 250 | 800 | 3.2 |

| 1c | -CH₃ | -NH₂ | 100 | 900 | 9 |

| 1d | -H | -NH-CH₃ | 400 | 1200 | 3 |

| 1e | -H | -N(CH₃)₂ | 600 | 1500 | 2.5 |

This table is a representative example illustrating SAR principles and does not reflect actual experimental data for this specific compound series.

From this representative data, several SAR principles can be inferred:

Substitution at C2 of the Pyrimidine Ring: The introduction of a small, electron-withdrawing group like chlorine (Compound 1b ) can enhance potency compared to the unsubstituted analog (Compound 1a ). A small alkyl group like methyl (Compound 1c ) can further improve potency, potentially through favorable hydrophobic interactions in the kinase binding pocket.

Substitution at C4 of the Pyrimidine Ring: Modification of the amine substituent at the C4 position can also impact activity. While a primary amine (Compound 1a ) may be crucial for hydrogen bonding, methylation (Compounds 1d and 1e ) can alter this interaction and potentially introduce steric hindrance, leading to a decrease in potency.

In a study of indolin-5-yl-cyclopropanamine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), a representative compound demonstrated an IC₅₀ value of 24.43 nM for LSD1, with over 200-fold selectivity against LSD2 and over 4000-fold selectivity against MAOs researchgate.netnih.gov. This highlights the potential for achieving high potency and selectivity with this class of compounds through careful substituent selection.

The exploration of chemical space around the this compound scaffold is essential for identifying derivatives with optimal pharmacological properties, including potency, selectivity, and favorable pharmacokinetic profiles. This involves the synthesis and evaluation of a diverse library of analogs with variations in several key positions.

Key areas for chemical space exploration include:

Substituents on the Pyrimidine Ring: As discussed, the C2, C4, and C6 positions of the pyrimidine ring are critical for modulating activity. A wide range of substituents, including halogens, alkyls, alkoxys, and various amine derivatives, can be explored to fine-tune interactions with the target protein.

Modifications of the Cyclopropylamine Moiety: The amine group of the cyclopropanamine is often a key interaction point. Acylation, alkylation, or incorporation into larger heterocyclic systems can be investigated to optimize binding and pharmacokinetic properties.

Introduction of Additional Functional Groups: Appending other functional groups to the core structure can introduce new interaction points with the target or improve physicochemical properties. For example, incorporating a phenyl group can provide opportunities for further substitution to probe for additional binding pockets.

The following interactive table presents a hypothetical exploration of the chemical space for a series of this compound derivatives, illustrating how systematic modifications can lead to the identification of compounds with improved properties.

| Compound ID | Pyrimidine C2 Substituent | Cyclopropylamine Modification | Additional Moiety | Target Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| 2a | -H | -NH₂ | None | 500 | >50 |

| 2b | -CH₃ | -NH₂ | None | 100 | 25 |

| 2c | -CH₃ | -NH-Acetyl | None | 150 | 30 |

| 2d | -CH₃ | -NH₂ | 4-Fluorophenyl | 50 | 10 |

| 2e | -CH₃ | -NH₂ | 4-Methoxyphenyl | 25 | 5 |

This table is a representative example illustrating the exploration of chemical space and does not reflect actual experimental data for this specific compound series.

This hypothetical exploration suggests that:

Adding a methyl group at the C2 position of the pyrimidine (Compound 2b ) improves kinase inhibitory activity.

Acylating the cyclopropylamine (Compound 2c ) may not be beneficial for potency.

Introducing a substituted phenyl ring (Compounds 2d and 2e ) can significantly enhance both target engagement and cellular activity, with an electron-donating group like methoxy being more favorable than an electron-withdrawing group like fluorine in this hypothetical series.

Through such systematic exploration of the chemical space, medicinal chemists can navigate the complex landscape of structure-activity relationships to identify novel this compound derivatives with the desired pharmacological profile for further preclinical and clinical development.

Vi. Mechanistic Insights into Biological Activity and Target Interactions of 1 Pyrimidin 5 Yl Cyclopropan 1 Amine Analogues

Theoretical Frameworks for Biological Target Identification

Identifying the precise protein target or targets of a small molecule is a critical step in understanding its mechanism of action. nih.gov This process, often called target deconvolution, transforms a compound with an observed biological effect into a tool for understanding biology and a potential starting point for drug development. researchgate.net A variety of theoretical and experimental frameworks are employed to achieve this, often in combination, to build a strong case for a specific target engagement. nih.govbroadinstitute.org

These approaches can be broadly categorized into direct biochemical methods, genetic interaction methods, and computational inference. nih.govbroadinstitute.org

Direct Biochemical Methods: These strategies aim to physically isolate the protein target based on its affinity for the small molecule. nih.gov Affinity chromatography is a classic example, where an analogue of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. researchgate.netacs.org

Label-Free Methods: To overcome the potential issues of modifying a compound with a tag, several label-free methods have been developed. These techniques detect changes in a protein's physical properties upon ligand binding.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound. researchgate.net

Drug Affinity Responsive Target Stability (DARTS): This approach observes that a bound ligand can protect its target protein from degradation by proteases. researchgate.netacs.org

Genetic and Genomic Approaches: These methods identify targets by observing how genetic modifications alter a cell's response to the compound. pharmafeatures.com For example, genome-wide RNA interference (RNAi) screens can identify genes whose knockdown mimics or reverses the phenotype caused by the small molecule, suggesting the gene product is part of the targeted pathway. nih.govpharmafeatures.com

Computational Inference: These in silico methods use algorithms to predict potential targets based on various data types. nih.govbroadinstitute.org One common approach compares the gene expression profile of cells treated with the compound to a reference database of profiles from cells treated with compounds of known mechanisms (e.g., the Connectivity Map). broadinstitute.org Another ligand-based method predicts targets by comparing the chemical structure of the query molecule to databases of compounds with known biological targets. nih.gov

| Framework | Method Example | Underlying Principle |

|---|---|---|

| Biochemical (Affinity-Based) | Affinity Chromatography | A tagged small molecule is used to physically isolate and identify its binding proteins from a complex mixture. researchgate.netacs.org |

| Biochemical (Label-Free) | CETSA | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced aggregation. researchgate.net |

| DARTS | The target protein is protected from protease digestion when the small molecule is bound. acs.org | |

| Genetic/Genomic | RNAi Screening | Knocking down a target gene can produce a cellular phenotype similar to that induced by the small molecule. nih.gov |

| Computational | Connectivity Map | The gene expression signature of compound-treated cells is compared to a database to find matches with compounds of known mechanisms. broadinstitute.orgpharmafeatures.com |

Postulated Enzymatic Inhibition Mechanisms

The 1-(pyrimidin-5-yl)cyclopropan-1-amine structure contains a cyclopropylamine (B47189) moiety, a functional group known to act as a mechanism-based inhibitor for certain enzymes, particularly flavin-containing enzymes like monoamine oxidases (MAOs) and cytochrome P450s (P450s). frontiersin.orgnih.gov These inhibitors, also known as "suicide inhibitors," are unreactive until they are catalytically converted into a reactive species by the target enzyme itself. This species then typically forms a covalent bond with the enzyme, leading to irreversible inactivation. frontiersin.org

For cyclopropylamines, a widely postulated mechanism of inhibition involves the following steps:

Single-Electron Transfer (SET): The enzyme's catalytic center, often an oxidized cofactor like the flavin adenine (B156593) dinucleotide (FAD) in KDM1A or the heme iron in P450s, abstracts a single electron from the nitrogen atom of the cyclopropylamine. frontiersin.orgnih.gov This generates a highly unstable aminium radical cation.

Cyclopropane (B1198618) Ring Opening: The strained three-membered ring of the cyclopropylaminium radical cation undergoes rapid homolytic cleavage. This ring-opening relieves the ring strain and results in the formation of a distal carbon-centered radical. frontiersin.orgnih.gov

Covalent Adduct Formation: The newly formed and highly reactive carbon-centered radical can then attack a nearby residue in the enzyme's active site or the cofactor itself, forming a stable covalent bond and leading to the enzyme's irreversible inactivation. frontiersin.orgnih.gov

This mechanism has been studied in the context of various enzymes. For example, derivatives of tranylcypromine, which contains a cyclopropylamine core, are known irreversible inhibitors of the histone demethylase KDM1A, forming a covalent adduct with the FAD co-enzyme. nih.gov Similarly, N-benzyl-N-cyclopropylamine has long been studied as a suicide inhibitor of P450 enzymes through this ring-opening mechanism. frontiersin.org Another potential mechanism involves the formation of metabolic intermediate complexes (MICs), where a metabolite of the cyclopropylamine binds tightly but non-covalently to the heme iron of P450, effectively inhibiting its function. nih.gov

Molecular Recognition and Binding Modes (Computational)

While specific crystallography or detailed computational studies for this compound were not found, extensive research on analogous pyrimidine-containing inhibitors provides significant insight into potential molecular recognition patterns and binding modes. Molecular docking and molecular dynamics simulations are powerful computational tools used to predict how a ligand fits into the binding site of a protein and to characterize the intermolecular forces that stabilize the complex. remedypublications.commdpi.com

Studies on various pyrimidine (B1678525) derivatives targeting enzymes like kinases and proteases consistently highlight several key interactions: mdpi.comtandfonline.cominformahealthcare.com

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring are excellent hydrogen bond acceptors. They frequently form crucial hydrogen bonds with the backbone amide protons of residues in the "hinge" region of kinase domains or with polar side chains (e.g., Ser, Gln, His) in other enzyme active sites. tandfonline.comnih.gov The primary amine of the cyclopropanamine moiety can also act as a hydrogen bond donor. nih.gov

Hydrophobic Interactions: The pyrimidine ring itself, along with other substituents, can engage in favorable hydrophobic and π-system interactions (pi-pi stacking, pi-anion, pi-alkyl) with nonpolar amino acid residues like valine, leucine, phenylalanine, and tyrosine within the binding pocket. tandfonline.cominformahealthcare.com

Binding Conformation: The rigidity of the pyrimidine scaffold helps to orient substituents into specific regions of the binding site to maximize favorable interactions. The cyclopropyl (B3062369) group, while small, can fit into specific hydrophobic pockets and its rigid nature can help lock the molecule into an optimal binding conformation.

| Interaction Type | Interacting Group on Ligand | Potential Interacting Protein Residues | Significance |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrimidine Nitrogens | Backbone NH (e.g., Met), Side Chains (e.g., Asn, Ser) | Provides specificity and anchors the ligand in the binding site. tandfonline.comnih.gov |

| Hydrogen Bond (Donor) | Cyclopropylamine -NH2 | Side Chains (e.g., Asp, Gln) | Contributes to binding affinity and orientation. nih.gov |

| Hydrophobic / π-Interactions | Pyrimidine Ring, Cyclopropyl Group | Ala, Val, Leu, Ile, Phe, Tyr, Trp | Stabilizes the ligand-protein complex. informahealthcare.com |

Modulation of Cellular Pathways by Pyrimidine-Containing Compounds

The pyrimidine ring is a privileged scaffold in medicinal chemistry and a fundamental component of life, forming the core of the nucleobases uracil (B121893), cytosine, and thymine. nih.govcreative-proteomics.com Consequently, compounds containing this moiety have the potential to modulate a wide array of cellular pathways, primarily through two major avenues: interference with nucleotide metabolism and direct inhibition of signaling proteins like kinases.

Interference with Pyrimidine Metabolism: All cells require a balanced supply of pyrimidine nucleotides for the synthesis of DNA and RNA, and for various other metabolic processes including protein glycosylation and phospholipid synthesis. oled-intermediates.comresearchgate.net This supply is maintained by two main pathways: the de novo synthesis pathway and the salvage pathway. creative-proteomics.comresearchgate.net Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides and are particularly reliant on the de novo pathway. researchgate.netresearchgate.net

Anticancer and Antiviral Activity: Molecules that inhibit key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), can selectively starve these rapidly dividing cells of essential building blocks, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov This makes the pathway a validated target for anticancer and broad-spectrum antiviral therapies. researchgate.netnih.gov

Immunomodulation: Depriving activated immune cells of pyrimidines can also have an immunomodulatory effect.

Inhibition of Cellular Signaling Pathways: Many pyrimidine-containing compounds have been designed as potent and selective inhibitors of protein kinases, which are key regulators of cellular signaling. nih.gov Kinases control processes like cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer. nih.gov

Kinase Inhibition: The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of kinases, where its nitrogen atoms can mimic the hydrogen bonding interactions of the adenine portion of ATP. nih.gov Numerous successful kinase inhibitors are based on a pyrimidine core, targeting critical cancer-related kinases such as:

Focal Adhesion Kinase (FAK), involved in cell adhesion and metastasis. nih.gov

Epidermal Growth Factor Receptor (EGFR), a driver in many epithelial cancers. nih.gov

Cyclin-Dependent Kinases (CDKs), which control cell cycle progression. nih.gov

Pathway Modulation: By inhibiting a specific kinase, a pyrimidine-based compound can block its downstream signaling cascade. For instance, an inhibitor of the BMP2/SMAD1 signaling pathway can modulate osteogenesis. nih.gov Similarly, ROS generation can activate signaling pathways that regulate proliferation, and pyrimidine derivatives have been designed to interfere with these processes. nih.gov

Design of Probes for Mechanistic Studies

Once a compound shows interesting biological activity, specially designed "chemical probes" are often synthesized to help elucidate its mechanism of action and validate its target(s). promega.comnih.gov A chemical probe is a modified version of the parent active molecule that incorporates a tag or reactive group while retaining its original potency and selectivity. promega.comaacrjournals.org The design of such probes based on a scaffold like this compound requires careful synthetic planning to identify a position on the molecule where modifications are tolerated without disrupting the key interactions required for biological activity.

Key principles for designing effective chemical probes include:

High Potency and Selectivity: The probe must bind its intended target with high affinity and selectivity, similar to the parent compound. researchgate.netpromega.com

Target Engagement: There must be evidence that the probe reaches and binds to its target in a cellular context. promega.com

Structural and Biological Compatibility: The attached tag should not sterically hinder the binding of the probe or introduce unintended new biological activities. researchgate.net

Common strategies for probe design include:

Affinity-Based Probes: These probes are designed for use in pull-down experiments to identify binding partners. A linker is attached to a non-essential position on the molecule, which is then connected to an affinity tag like biotin. researchgate.net The biotinylated probe can then be incubated with cell lysate, and the probe-protein complexes can be captured on streptavidin-coated beads for identification by mass spectrometry.

Photoaffinity Probes: These probes incorporate a photo-reactive group (e.g., an azide (B81097) or diazirine). Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, which ideally are the binding proteins. researchgate.net This allows for the permanent labeling of the target protein.

Reporter-Tagged Probes: These probes include a reporter group, such as a fluorophore, which allows for the visualization of the compound's localization within cells using fluorescence microscopy. Alternatively, probes can be synthesized with isotopic labels for detection in NMR or mass spectrometry-based studies. ljmu.ac.uk

The synthesis of these probes involves identifying a suitable point for chemical modification on the this compound scaffold. Structure-activity relationship (SAR) data is crucial here to determine which positions can be altered without losing activity. Once synthesized, these probes become invaluable tools for confirming target engagement, identifying new targets, and studying the compound's distribution and downstream effects in living systems. pharmaweek.com

Vii. Computational Drug Design and Lead Optimization Strategies for 1 Pyrimidin 5 Yl Cyclopropan 1 Amine Scaffold

Virtual Screening Methodologies for Hit Identification

Virtual screening (VS) is a cornerstone of modern drug discovery, allowing for the computational evaluation of large libraries of chemical compounds to identify molecules that are likely to bind to a specific drug target. mdpi.com This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For a scaffold like 1-(pyrimidin-5-yl)cyclopropan-1-amine, VS can be employed to search vast compound databases for molecules containing this core structure or bioisosteric replacements that exhibit a high probability of activity against a target of interest.

Key virtual screening methodologies include:

Pharmacophore-Based Screening: This method uses a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. A pharmacophore model can be developed based on the structure of a known active ligand or the target's binding site. For instance, in the discovery of phosphodiesterase 10A (PDE10A) inhibitors, a pharmacophore model was combined with other VS techniques to identify a novel cyclopenta acs.orgnih.govthieno[2,3-d]pyrimidin-4-one scaffold. rsc.org

Molecular Docking: This structure-based approach predicts the preferred orientation of a ligand when bound to a target protein. biotech-asia.org It involves "docking" compounds from a library into the target's active site and scoring their binding affinity based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov This technique was instrumental in identifying potential inhibitors against the DprE1 enzyme in M. tuberculosis, where a library was screened against the enzyme's binding pocket. mdpi.com An innovative pre-competitive virtual screening collaboration successfully used in silico probing of proprietary libraries to rapidly expand a hit chemotype for visceral leishmaniasis. nih.gov

The application of these methods allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and biological testing, significantly enhancing the efficiency of hit identification. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

Once initial hits are identified, both ligand-based and structure-based drug design (LBDD and SBDD) strategies are employed to guide their development. mdpi.com The choice between these approaches often depends on the availability of a high-resolution 3D structure of the biological target. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD relies on the knowledge of molecules that are known to interact with the target. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the physicochemical properties of a series of compounds with their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized analogs containing the this compound core.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), SBDD becomes a powerful tool. mdpi.com This approach involves analyzing the interactions between a ligand and its binding site to rationally design modifications that improve affinity and selectivity. nih.gov For example, a structure-based design approach for cyclopropylamine-containing cyanopyrimidine derivatives as LSD1 inhibitors utilized computational predictions of ADMET properties to guide the synthesis of potent anticancer agents. nih.gov Similarly, the development of pyrazolo[1,5-a]pyrimidin-7(4H)-one based KDM5 inhibitors was guided by structure- and property-based approaches. nih.gov

| Approach | Principle | Requirement | Common Techniques |

|---|---|---|---|

| Ligand-Based Drug Design (LBDD) | Utilizes information from known active ligands to build predictive models. | A set of molecules with known biological activity. | Pharmacophore Modeling, 3D-QSAR. nih.gov |

| Structure-Based Drug Design (SBDD) | Leverages the 3D structure of the biological target to design complementary ligands. | High-resolution 3D structure of the target protein. | Molecular Docking, Molecular Dynamics Simulations. mdpi.com |

Lead Optimization Campaign Principles

Lead optimization is a critical and complex phase in drug discovery where an initial "hit" compound is iteratively modified to produce a "lead" with a more desirable profile, and ultimately, a clinical candidate. vichemchemie.com This process is inherently a multiparameter optimization challenge, aiming to balance potency, selectivity, and pharmacokinetic (ADME) properties. nih.govnih.gov

The lead optimization process is driven by the iterative Design-Synthesize-Test-Analyze (DSTA) cycle. In each cycle, computational models and structural data guide the design of new analogs of the this compound scaffold. These designed compounds are then synthesized, biologically tested, and the resulting data is analyzed to inform the next round of design. This iterative process allows for a systematic exploration of the structure-activity relationship (SAR). An example of this approach was the optimization of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides, where parallel synthesis and iterative design were used to understand SAR and improve potency. nih.gov

| Parameter Category | Specific Properties to Optimize |

|---|---|

| Efficacy | Target potency (IC50/EC50), cellular activity, selectivity over related targets. |

| Pharmacokinetics (ADME) | Aqueous solubility, membrane permeability, metabolic stability (microsomal, hepatocyte), plasma protein binding, bioavailability. nih.gov |

| Safety | hERG inhibition, cytotoxicity, cytochrome P450 inhibition. acs.org |

| Physicochemical | Molecular weight, lipophilicity (LogP/LogD), polar surface area (PSA). nih.gov |

Fine-tuning the physicochemical properties of the this compound scaffold is essential for achieving the desired MPO goals.

Lipophilicity: This property, often measured as LogP or LogD, influences solubility, permeability, metabolic clearance, and off-target toxicity. For example, in the optimization of Aurora kinase inhibitors, the LogD7.4 value was calculated and considered in relation to cellular permeability. acs.org Excessive lipophilicity can lead to poor solubility and increased hERG inhibition. acs.org

Fragment-Based Drug Design Principles Applied to the Scaffold

Fragment-based drug design (FBDD) offers an alternative to HTS for identifying starting points for drug discovery. nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target. researchgate.net These initial fragment hits are then grown, linked, or optimized to produce a high-affinity lead compound. rsc.orgmdpi.com

The this compound scaffold itself can be viewed through the lens of FBDD. It can be deconstructed into its constituent fragments: a pyrimidine (B1678525) ring and a cyclopropylamine (B47189) moiety. nih.gov In an FBDD campaign, these or similar fragments could be identified as initial binders to a target. The subsequent "fragment-to-lead" process would involve strategies such as:

Fragment Growing: Extending a bound fragment by adding functional groups to pick up additional interactions within the binding site.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target protein to create a single, more potent molecule.

This approach often leads to lead compounds with superior physicochemical properties and higher ligand efficiency compared to those derived from traditional HTS. researchgate.net The deconstruction-reconstruction strategy, which utilizes privileged fragments from known ligands, can also be a powerful method for developing novel compounds. nih.gov

Computational Tools for Predictive Medicinal Chemistry

In the lead optimization phase for compounds based on the this compound scaffold, computational tools are indispensable for forecasting the properties and behaviors of novel analogues. scholarsresearchlibrary.comchemaxon.com These in silico methods significantly enhance the efficiency of the drug discovery process by enabling medicinal chemists to prioritize the synthesis of molecules with the highest probability of success, thereby saving considerable time and resources. parssilico.comparssilico.com The predictive power of these tools covers a wide spectrum of crucial drug-like properties, from molecular interactions and physicochemical characteristics to pharmacokinetic and toxicity profiles. chemaxon.comsimulations-plus.com

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. parssilico.comnih.gov For the this compound series, QSAR models can be developed to predict the potency of new derivatives against a specific biological target. These models are built by correlating variations in physicochemical properties (descriptors) with observed changes in activity. parssilico.com

The process involves calculating a wide range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. nih.gov Statistical methods are then employed to generate a predictive model. parssilico.com For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to understand how changes in the steric and electrostatic fields around the pyrimidine ring or cyclopropylamine group impact target binding. pharmacelera.com This provides a visual and quantitative guide for designing more potent analogues. pharmacelera.com

Table 1: Representative QSAR Software Packages

| Software Name | Key Features | Application in Lead Optimization |

| Discovery Studio | Provides tools for 2D and 3D QSAR, pharmacophore modeling, and molecular visualization. parssilico.comnih.gov | Building predictive models to guide the synthesis of analogues with enhanced potency and selectivity. parssilico.com |

| CORAL | Free software that uses Monte Carlo methods to build QSAR/QSPR models from SMILES notations. insilico.eu | Rapidly generating predictive models for various endpoints, including toxicity and anti-malarial activity. insilico.eu |

| PharmQSAR | A 3D-QSAR software package that builds statistical models like CoMFA and CoMSIA. pharmacelera.com | Creating detailed 3D models to visualize and predict how structural modifications will affect ligand-receptor interactions. pharmacelera.com |

| QSAR Toolbox | A free application for chemical hazard assessment, facilitating data gap filling through read-across. qsartoolbox.org | Assessing potential toxicity and other hazards of new derivatives early in the design phase. qsartoolbox.org |

Molecular docking is a structure-based drug design method that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.goviaanalysis.com If the three-dimensional structure of the biological target for the this compound scaffold is known, docking simulations can be used to visualize and analyze the key molecular interactions driving binding affinity. nih.gov This technique is crucial for understanding the structure-activity relationships (SAR) at an atomic level. nih.gov

Researchers can dock analogues of this compound into the target's binding pocket to predict their binding mode and estimate their binding affinity using scoring functions. nih.gov This allows for the rational design of modifications to the scaffold—for example, adding hydrogen bond donors or acceptors to the pyrimidine ring—to enhance interactions with key amino acid residues and improve potency. patsnap.com Docking can also be used in a virtual screening capacity to identify novel, potent compounds from large chemical libraries. iaanalysis.comnih.gov

Table 2: Common Molecular Docking Software

| Software Name | Docking Algorithm Type | Key Features |

| AutoDock & AutoDock Vina | Employs a genetic algorithm and empirical free energy scoring function. nih.goviaanalysis.comaimultiple.com | Widely used free software known for its accuracy and robust performance in predicting binding modes. iaanalysis.comaimultiple.com |

| Glide (Schrödinger) | Utilizes a hierarchical search protocol and a well-validated scoring function (GlideScore). iaanalysis.comnih.gov | High-precision docking that is effective for both virtual screening and lead optimization. iaanalysis.comnih.gov |

| GOLD | Based on a genetic algorithm that allows for significant ligand and partial protein flexibility. nih.gov | Known for its ability to handle protein flexibility, which is crucial for accurate binding prediction. |

| MOE (Molecular Operating Environment) | An integrated platform offering multiple docking methodologies and scoring functions. deeporigin.comiaanalysis.com | A comprehensive suite that supports structure-based design from hit identification to lead optimization. iaanalysis.comcambridgemedchemconsulting.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. deeporigin.comnih.gov These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. deeporigin.com For the this compound scaffold, a pharmacophore model can be generated based on the structure of the target's binding site or from a set of known active ligands. nih.govnih.gov

This model serves as a 3D query to screen virtual compound libraries for molecules that match the required spatial arrangement of features, helping to identify novel scaffolds. deeporigin.comclick2drug.org In lead optimization, the pharmacophore model provides a clear rationale for structural modifications, ensuring that any changes made to the scaffold retain the key features necessary for biological activity while improving other properties like selectivity or metabolic stability. deeporigin.com

Table 3: Selected Pharmacophore Modeling Software

| Software Name | Approach | Primary Use |

| LigandScout | Structure- and ligand-based pharmacophore modeling. deeporigin.comclick2drug.org | Creating and applying 3D pharmacophore models for virtual screening and lead optimization. deeporigin.com |